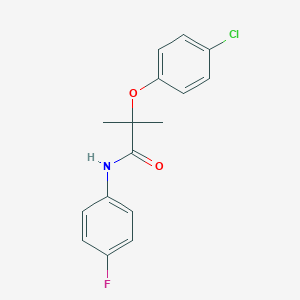
6-Nitrochromone
Overview
Description
6-Nitrochromone, also known as 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring . It has been reported to exhibit inhibitory activity against urease .
Molecular Structure Analysis
The molecular formula of 6-Nitrochromone is C9H5NO4 . It has an average mass of 191.140 Da and a mono-isotopic mass of 191.021851 Da .Physical And Chemical Properties Analysis
6-Nitrochromone appears as a white to yellow or pale cream powder or crystal . It has a melting point of 172-175 °C (lit.) . The density is predicted to be 1.482±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
6-Nitrochromone has been utilized in various chemical syntheses. For instance, it reacts with electron-rich aminoheterocycles to produce hetero(carbo)annulated 3-nitropyridines via a formal [3+3] cyclocondensation. This reaction exhibits high yields and is not significantly influenced by the nature of the 1,3-C,N-dinucleophile. The resulting products have potential utility after conversion into 3-aminopyridine derivatives, as evidenced by NMR studies and X-ray crystallographic analysis (Iaroshenko et al., 2012).
Fluorescent Sensors
6-Nitrochromone derivatives have been used in the development of fluorescent sensors. For instance, rhodamine B derivatives bearing 3-formyl-6-nitrochromone units have been synthesized for selective detection of Cu2+ in aqueous media. These sensors display a remarkable increase in fluorescence intensity upon Cu2+ addition, making them effective for reversible fluorescence sensing (Abebe et al., 2020).
Spectroscopic Analysis
6-Nitrochromone has been a subject of spectroscopic analysis to understand its molecular structure and vibrational frequencies. Studies using FT-Raman and FT-IR spectroscopy have provided insights into the stability of the molecule, charge transfer within it, and its thermodynamic properties. These analyses are crucial for understanding the chemical behavior of 6-nitrochromone (Senthil Kumar et al., 2015).
Safety And Hazards
6-Nitrochromone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the optimization of the synthetic route of Chromone-2-carboxylic Acids, a step forward to speed up the discovery of Chromone-based Multitarget-directed Ligands . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .
properties
IUPAC Name |
6-nitrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWADBVBOPTYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357218 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrochromone | |
CAS RN |
51484-05-0 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





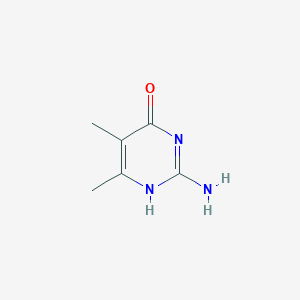
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
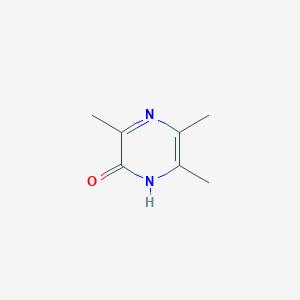
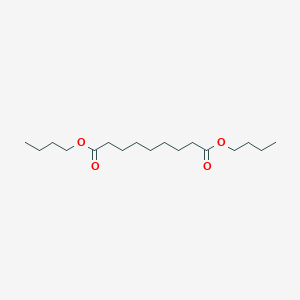
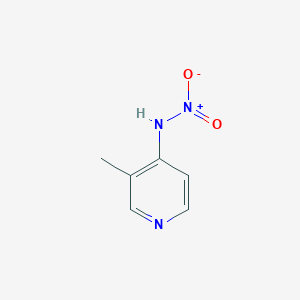
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)



![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
